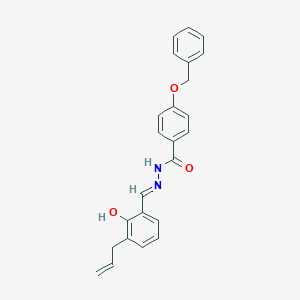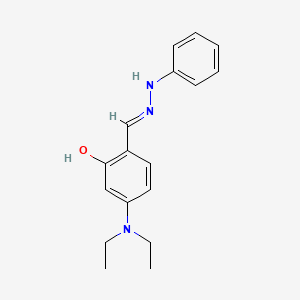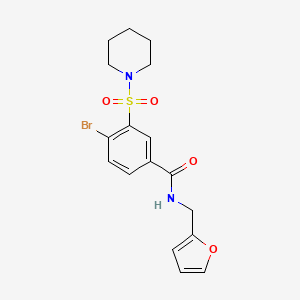![molecular formula C19H14N4O2 B5986928 2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5986928.png)
2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique structure that includes a cyclopropyl group, a pyridine ring, and a naphthyridine core. This combination of structural elements imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while reduction typically produces a more saturated compound.
科学研究应用
2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Moxifloxacin hydrochloride: A fluoroquinolone antibiotic with a similar core structure.
Prasugrel: A thienopyridine prodrug used as an antiplatelet agent.
Uniqueness
2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its specific combination of structural elements, which imparts distinct chemical and biological properties
属性
IUPAC Name |
8-cyclopropyl-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-18-13-11-14-16(21-15(13)6-9-22(18)12-4-5-12)7-10-23(19(14)25)17-3-1-2-8-20-17/h1-3,6-12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCWWQMBBLVPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-butenamide](/img/structure/B5986847.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyridinyl)-1-propanamine](/img/structure/B5986861.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5986863.png)
![2-chloro-5-{[5-(2,3-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5986876.png)
![2-[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENOL](/img/structure/B5986877.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-yl]propanamide](/img/structure/B5986882.png)


![4-chloro-3-{[(3-chlorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5986914.png)
![N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide](/img/structure/B5986920.png)
![(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B5986932.png)
![N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE](/img/structure/B5986939.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5986944.png)
